cobalt(2+) (2E)-4-oxopent-2-en-2-olate (2Z)-4-oxopent-2-en-2-olate

Description

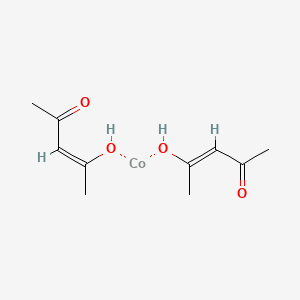

Cobalt(II) acetylacetonate, formally named cobalt(2+) (2E)-4-oxopent-2-en-2-olate (2Z)-4-oxopent-2-en-2-olate, is a coordination complex where cobalt(II) ions are chelated by two acetylacetonate (acac) ligands in distinct stereoisomeric configurations: (2E) and (2Z). The compound has the molecular formula C₁₀H₁₄CoO₄ (anhydrous) or C₁₀H₁₈CoO₆·2H₂O (dihydrate) and a molecular weight of 293.18 g/mol (dihydrate) . The structure involves octahedral coordination around Co²⁺, with each acac ligand binding via two oxygen atoms, forming a stable six-membered ring .

This compound is widely used as a catalyst precursor in organic synthesis (e.g., oxidation reactions) and as a precursor for cobalt oxide nanomaterials . Its stability and solubility in organic solvents make it valuable in materials science and coordination chemistry.

Properties

Molecular Formula |

C10H16CoO4 |

|---|---|

Molecular Weight |

259.16 g/mol |

IUPAC Name |

cobalt;(Z)-4-hydroxypent-3-en-2-one;(E)-4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/2C5H8O2.Co/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b4-3+;4-3-; |

InChI Key |

FCEOGYWNOSBEPV-OHSCNOFNSA-N |

Isomeric SMILES |

C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.[Co] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Co] |

Origin of Product |

United States |

Preparation Methods

Reagents and Conditions

- Cobalt precursor : Cobalt(II) hydroxide, carbonate, or chloride.

- Ligand : Acetylacetone (2,4-pentanedione).

- Solvent : Water-immiscible organic solvent (e.g., heptane, toluene).

- Temperature : 79–98°C (azeotropic boiling point).

Procedure

- React cobalt precursor with acetylacetone in the organic solvent.

- Continuously distill the azeotropic mixture of solvent and water.

- Separate the aqueous phase and recycle the organic phase.

- Cool the mixture to precipitate the product.

- Filter, wash with solvent, and dry under vacuum (20–100 mbar).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 96.6% (Example 1) | |

| Cobalt content | 22.6–23.0% | |

| Water content | <1% | |

| Reaction time | 6–8 hours |

Direct Reaction with Cobalt Hydroxide

Adapted from WO2019234356A1 , this method avoids solvents for dihydrate formation but requires post-drying.

Reagents and Conditions

- Cobalt precursor : Cobalt(II) hydroxide (prepared from Co(CH₃COO)₂·4H₂O and KOH).

- Ligand : Acetylacetone (10% molar excess).

- Conditions : Exothermic reaction at ambient temperature.

Procedure

- Synthesize Co(OH)₂ by reacting cobalt acetate with KOH.

- Mix Co(OH)₂ with acetylacetone without solvent.

- Cool the mixture in an ice bath.

- Filter and dry under vacuum to remove hydration water.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | ~98% | |

| Product form | Dihydrate (requires drying) |

Hydrothermal Synthesis

Reported in PMC6147331 , this method uses elevated pressure for crystalline product formation.

Reagents and Conditions

- Cobalt precursor : Cobalt(II) nitrate hexahydrate.

- Ligand : 2,4-pentanedione.

- Solvent : Ethanol.

- Temperature : 130°C (autoclave).

Procedure

- Dissolve cobalt nitrate and ligand in ethanol.

- Heat in a Teflon-lined autoclave for 24 hours.

- Cool, filter, and wash with ethanol.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 82% | |

| Decomposition point | 160°C |

Oxidative Ligand Substitution

From Sci-Hub (amason2021.pdf) , this method involves peroxide to stabilize the complex.

Reagents and Conditions

- Cobalt precursor : Cobalt(II) carbonate.

- Ligand : 2,4-pentanedione or 3-chloro-2,4-pentanedione.

- Oxidizing agent : 10% hydrogen peroxide.

- Temperature : 90–100°C.

Procedure

- Heat cobalt carbonate with ligand.

- Add H₂O₂ dropwise to initiate oxidation.

- Cool, filter, and wash with water.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Azeotropic distillation | High yield, anhydrous product | Requires specialized equipment |

| Direct reaction | Simple, no solvent | Produces hydrate |

| Hydrothermal | High crystallinity | Long reaction time |

| Oxidative substitution | Compatible with substituted ligands | Risk of overoxidation |

Characterization Data

- Molecular formula : C₁₀H₁₄CoO₄.

- Molecular weight : 257.15 g/mol.

- Crystal structure : Monomeric, triclinic space group P1₂₁/n1.

- SMILES :

C/C(=C/C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Co+2].

Chemical Reactions Analysis

Types of Reactions

Cobalt(II) 4-oxopent-2-en-2-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cobalt(III) complexes.

Reduction: It can be reduced to cobalt(0) or cobalt(I) species under specific conditions.

Substitution: The ligand exchange reactions where the acetylacetonate ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve other chelating agents like ethylenediamine or bipyridine.

Major Products Formed

Oxidation: Cobalt(III) acetylacetonate complexes.

Reduction: Cobalt(0) or cobalt(I) species.

Substitution: New cobalt complexes with different ligands.

Scientific Research Applications

Cobalt(II) 4-oxopent-2-en-2-olate is widely used in scientific research due to its versatility and catalytic properties. Some of its applications include:

Chemistry: Used as a catalyst in organic synthesis, particularly in reactions like polymerization and oxidation.

Biology: Investigated for its potential role in biological systems and enzyme mimetics.

Medicine: Explored for its potential use in drug development and as a contrast agent in imaging techniques.

Industry: Utilized in the production of coatings, paints, and as a drying agent in inks.

Mechanism of Action

The mechanism of action of cobalt(II) 4-oxopent-2-en-2-olate involves its ability to coordinate with various substrates and facilitate chemical transformations. The compound acts as a Lewis acid, accepting electron pairs from donor molecules, which enhances the reactivity of the substrates. This coordination ability allows it to participate in catalytic cycles, promoting reactions such as oxidation and polymerization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare cobalt(II) acetylacetonate with structurally analogous metal acetylacetonates and related derivatives.

Table 1: Comparative Properties of Metal Acetylacetonates

Structural and Electronic Differences

- Stereoisomerism : Cobalt(II) acetylacetonate uniquely adopts both (2E) and (2Z) configurations in its ligands, contributing to its octahedral geometry. In contrast, cobalt(III) acetylacetonate (Co(acac)₃) has a trigonal prismatic structure due to the +3 oxidation state .

- Electron-Withdrawing Effects: The hexafluoro derivative (C₁₀H₂CoF₁₂O₄) exhibits enhanced Lewis acidity due to fluorine's electron-withdrawing effects, making it more reactive in radical polymerization compared to non-fluorinated analogs .

Thermal and Solubility Behavior

- Thermal Stability : Cobalt(II) acetylacetonate decomposes at ~170°C, whereas the cobalt(III) analog (Co(acac)₃) is stable up to 240°C, reflecting stronger metal-ligand bonds in the +3 oxidation state .

- Solubility: Lithium acetylacetonate is highly water-soluble (polar solvent affinity), whereas lead and cobalt derivatives are preferentially soluble in nonpolar solvents (e.g., chloroform, benzene) .

Key Research Findings

Crystal Structure Analysis : Single-crystal X-ray diffraction of cobalt(II) acetylacetonate reveals Co–O bond lengths of 1.89–1.92 Å and O–Co–O angles of 87–93°, consistent with octahedral geometry .

Comparative Reactivity: Fluorinated derivatives (e.g., C₁₀H₂CoF₁₂O₄) exhibit 10× higher catalytic activity in atom-transfer radical polymerization (ATRP) than non-fluorinated analogs due to increased electrophilicity .

Biological Activity : Unlike zinc acetylacetonate (used in antimicrobial coatings), cobalt analogs show negligible antimicrobial effects but higher cytotoxicity in mammalian cell lines .

Biological Activity

Cobalt(2+) (2E)-4-oxopent-2-en-2-olate (2Z)-4-oxopent-2-en-2-olate, commonly referred to as cobalt(II) 4-oxopent-2-en-2-olate, is a cobalt complex that has garnered attention for its potential biological activities and applications in various fields, including catalysis and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C15H21CoO6 |

| Molar Mass | 356.26 g/mol |

| Density | 0.83 g/cm³ (20°C) |

| Melting Point | 165-170 °C |

| Solubility | Slightly soluble in water; soluble in methanol and ethanol |

Physical Appearance

Cobalt(II) 4-oxopent-2-en-2-olate typically appears as purple-red crystals and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air .

Cobalt complexes have been studied for their role in various biological processes. Cobalt(II) ions can mimic certain metal ions in biological systems, influencing enzyme activity and cellular processes. Specifically, cobalt(II) is known to interact with enzymes that require metal cofactors, potentially altering their activity and stability.

Toxicity and Safety

Cobalt(II) 4-oxopent-2-en-2-olate has been classified with several hazard symbols indicating potential health risks:

- Harmful if swallowed

- May cause sensitization by inhalation and skin contact

- Risk of serious damage to eyes

The LD50 value for oral toxicity in rabbits is reported at 670 mg/kg, indicating moderate toxicity .

Case Studies

- Antimicrobial Activity : Research has shown that cobalt complexes exhibit antimicrobial properties. A study demonstrated that cobalt(II) 4-oxopent-2-en-2-olate can inhibit the growth of certain bacterial strains, suggesting potential applications in developing antimicrobial agents .

- Catalytic Applications : Cobalt(II) complexes are widely used as catalysts in organic reactions. The compound has been investigated for its effectiveness in promoting various chemical reactions, including oxidation and polymerization processes .

- Plant Growth Regulation : Some studies indicate that cobalt compounds can influence plant growth and development. Cobalt(II) 4-oxopent-2-en-2-olate may play a role in seed germination and root development due to its interaction with plant hormones.

Comparative Analysis with Similar Compounds

To better understand the biological activity of cobalt(II) 4-oxopent-2-en-2-olate, it is useful to compare it with other related cobalt complexes.

| Compound | Biological Activity | Toxicity Level |

|---|---|---|

| Cobalt(II) acetate | Antimicrobial; used in paints | Moderate |

| Cobalt(II) chloride | Enzyme mimic; used in industrial catalysis | High |

| Cobalt(II) 4-oxopent-2-en-2-olate | Antimicrobial; catalytic applications | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cobalt(II) acetylacetonate [Co(acac)₂]?

- Methodology : Co(acac)₂ is synthesized by reacting cobalt(II) salts (e.g., CoCl₂) with acetylacetone (Hacac) in a basic aqueous solution. The reaction proceeds via ligand substitution, where the acetylacetonate anion displaces chloride ions. A typical protocol involves:

Dissolving CoCl₂·6H₂O in ethanol.

Adding acetylacetone and adjusting pH to ~8–9 using ammonia.

Refluxing the mixture to ensure complete coordination.

Cooling to precipitate the product, followed by filtration and recrystallization from methanol .

- Key Considerations : Ensure anhydrous conditions to prevent oxidation to Co(III) species. Purity can be confirmed via melting point (165–170°C) and elemental analysis .

Q. How can the electronic structure and coordination geometry of Co(acac)₂ be characterized?

- Techniques :

- UV-Vis Spectroscopy : Co(acac)₂ exhibits d-d transitions in the visible range (λ ~500–600 nm), indicative of octahedral geometry for Co²⁺ .

- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (1570–1600 cm⁻¹) and C-O (1250–1280 cm⁻¹) confirm ligand coordination .

- X-ray Diffraction (XRD) : Single-crystal XRD reveals a distorted octahedral geometry with two bidentate acac ligands and two solvent molecules (e.g., water) completing the coordination sphere .

Q. What safety protocols are essential when handling Co(acac)₂?

- Use fume hoods and PPE (gloves, goggles).

- Store in airtight containers at <30°C.

- Dispose via approved hazardous waste channels .

Q. What are the primary applications of Co(acac)₂ in catalysis and materials science?

- Catalysis : Co(acac)₂ acts as a Lewis acid catalyst in oxidation reactions (e.g., epoxidation of alkenes) and polymerization of cyclic esters .

- Materials Science : Serves as a precursor for cobalt oxide nanoparticles (via thermal decomposition) and thin films for optoelectronics .

Advanced Research Questions

Q. How does E/Z isomerism of the acac ligand influence the reactivity of Co(acac)₂?

- Isomer Effects : The (2E) and (2Z) configurations alter ligand steric and electronic properties. For example, the Z isomer may enhance catalytic activity in asymmetric synthesis due to increased ligand rigidity, while the E isomer favors solubility in nonpolar solvents .

- Experimental Design : Compare reaction kinetics using isomerically pure Co(acac)₂ synthesized via chiral auxiliaries or chromatographic separation .

Q. What challenges arise in resolving crystallographic data for Co(acac)₂ complexes, and how can SHELX software address them?

- Challenges : Disorder in solvent molecules or ligand orientations complicates refinement.

- Solutions : SHELXL (via SHELX suite) enables robust refinement of anisotropic displacement parameters and hydrogen bonding networks. For twinned crystals, SHELXD can deconvolute overlapping reflections .

- Case Study : A 2020 study resolved a Co(II)-ferrocenyl complex (CCDC 2031062) using SHELXL, highlighting the importance of high-resolution data (>1.0 Å) .

Q. How do magnetic properties of Co(acac)₂ vary with coordination environment?

- Data Analysis : Co²⁺ (d⁷) in octahedral fields exhibits paramagnetism (µeff ~4.7–5.2 BM). Deviations may arise from:

- Solvent Coordination : Axial ligands (e.g., H₂O) induce Jahn-Teller distortions, altering magnetic moments.

- Polymorphism : Different crystalline forms (e.g., monoclinic vs. trigonal) modify exchange interactions .

Q. How does Co(acac)₂ compare to other transition metal acetylacetonates in catalytic performance?

- Comparative Table :

| Metal Acetylacetonate | Oxidation State | Key Applications | Advantages |

|---|---|---|---|

| Co(acac)₂ | +2 | Epoxidation, polymerization | High Lewis acidity, thermal stability |

| Mn(acac)₃ | +3 | Oxidative coupling | Robust under acidic conditions |

| Ni(acac)₂ | +2 | Hydrogenation | Low toxicity, air-stable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.